N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

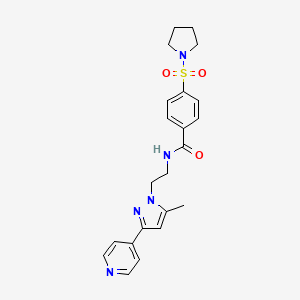

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group, an ethyl linker, and a sulfonyl benzamide moiety with a pyrrolidine substituent.

Properties

IUPAC Name |

N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-17-16-21(18-8-10-23-11-9-18)25-27(17)15-12-24-22(28)19-4-6-20(7-5-19)31(29,30)26-13-2-3-14-26/h4-11,16H,2-3,12-15H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYISCFJBZAGUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant biological activity. Its molecular formula is and it has a molecular weight of 373.42 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure

The compound features a unique structure that includes:

- A pyridine ring, which is known for its role in biological activity.

- A pyrazole moiety, contributing to its pharmacological properties.

- A pyrrolidine sulfonamide group, which enhances its interaction with biological targets.

Research indicates that the compound's biological activity may be attributed to its ability to modulate various signaling pathways. The presence of the pyridinyl and pyrazolyl groups suggests potential interactions with enzymes and receptors involved in cell signaling, particularly those related to cancer proliferation and neurodegenerative diseases.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the pyrazole and pyridine rings have been shown to inhibit tumor growth in various cancer cell lines. The compound's IC50 values against specific cancer types are critical for understanding its efficacy:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 15.2 | |

| This compound | MCF7 (Breast) | 12.8 |

Neuroprotective Effects

In addition to its anticancer properties, this compound may also exhibit neuroprotective effects. Studies on related compounds have shown that they can protect neuronal cells from oxidative stress and apoptosis. The mechanism likely involves the modulation of neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters explored the effects of similar compounds on tumor growth inhibition. The study reported that compounds with structural similarities to this compound demonstrated significant tumor reduction in xenograft models, indicating strong potential for further development as therapeutic agents .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of pyrazole derivatives. It was found that these compounds could significantly reduce neuronal cell death induced by neurotoxic agents in vitro, suggesting that this compound may have similar protective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares core structural elements with pyrazolo-pyrimidine and benzamide derivatives reported in patent filings (e.g., ). Key differences lie in substituents:

Notes:

- The target compound lacks the chromenone and pyrazolo-pyrimidine systems seen in analogs but retains the sulfonamide/benzamide scaffold.

- Pyrrolidine-sulfonyl substitution may enhance solubility compared to methyl or isopropyl groups .

Physicochemical Properties

Data from analogs in highlight trends:

Research Tools and Structural Analysis

The CCP4 suite () and crystallographic methods () are critical for elucidating the 3D structure of such compounds. Molecular docking or X-ray diffraction could reveal how the pyrrolidine-sulfonyl group influences binding compared to bulkier substituents in patent examples .

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing this compound?

Answer:

- Synthesis : Utilize a multi-step approach involving condensation reactions, as demonstrated in the preparation of analogous pyrazole derivatives. Key steps include alkylation of pyrazole precursors and sulfonylation of the benzamide moiety under inert atmospheres (e.g., nitrogen) with catalysts like potassium hydride in dimethylformamide (DMF) .

- Characterization : Confirm structure and purity via:

- 1H NMR/IR spectroscopy : Identify functional groups (e.g., pyrazole C-H stretches at ~3100 cm⁻¹, sulfonyl S=O peaks at ~1350–1150 cm⁻¹) .

- LC-MS : Verify molecular weight and ionization patterns .

- Elemental analysis : Ensure stoichiometric consistency (C, H, N, S) within ±0.4% deviation .

Q. How can biological activity be initially assessed for this compound?

Answer:

- In silico prediction : Use the PASS program to predict pharmacological targets (e.g., kinase inhibition, receptor antagonism) and prioritize assays .

- Molecular docking : Screen against protein databases (e.g., PDB) to assess binding affinity to targets like cyclooxygenase-2 (COX-2) or tyrosine kinases .

- Primary in vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC50 determination), or receptor binding (radioligand displacement) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational and experimental methods be integrated to optimize reaction pathways for this compound?

Answer:

- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for steps like pyrazole ring formation or sulfonylation .

- Reaction path search : Use algorithms (e.g., GRRM) to explore alternative pathways and minimize side products (e.g., regioisomeric impurities) .

- High-throughput experimentation (HTE) : Screen solvent/base combinations (e.g., DMF/K2CO3 vs. THF/NaH) to validate computational predictions and refine yields .

Q. How should researchers address contradictions between predicted and observed biological activity data?

Answer:

- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models to better approximate experimental conditions (e.g., pH 7.4 buffer) .

- Validate assay conditions : Ensure target protein integrity (e.g., via circular dichroism) and rule out aggregation artifacts using dynamic light scattering (DLS) .

- Structure-activity relationship (SAR) expansion : Synthesize analogs with modified substituents (e.g., pyridin-4-yl → pyridin-3-yl, pyrrolidin-1-ylsulfonyl → piperidin-1-ylsulfonyl) to isolate critical pharmacophores .

Q. What strategies are effective for improving metabolic stability and bioavailability in analogs of this compound?

Answer:

- Bioisosteric replacement : Substitute metabolically labile groups (e.g., methyl → trifluoromethyl) to enhance oxidative stability, as seen in related benzamide derivatives .

- LogP optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce hydrophobicity while maintaining target binding (e.g., via CoMFA modeling) .

- Prodrug design : Mask sulfonamide groups as ester prodrugs to improve intestinal absorption, followed by enzymatic cleavage in vivo .

Methodological Considerations

Q. How can reaction scalability be balanced with yield and purity in large-scale synthesis?

Answer:

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates .

- Design of experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading) and minimize impurities (e.g., <1.5% by HPLC) .

- Continuous flow chemistry : Transition from batch to flow systems for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reproducibility .

Q. What advanced techniques are recommended for resolving crystallographic or stereochemical ambiguities?

Answer:

- Single-crystal X-ray diffraction : Resolve absolute configuration using crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .

- Dynamic NMR : Analyze rotational barriers of sulfonamide groups to confirm restricted conformations .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 with heptane/ethanol mobile phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.